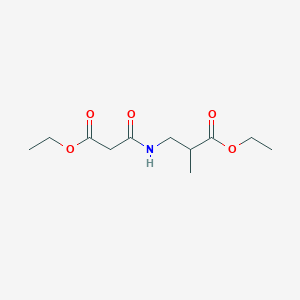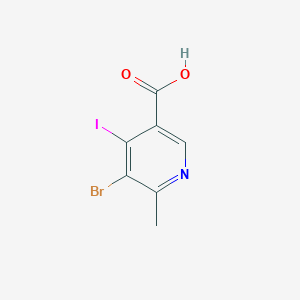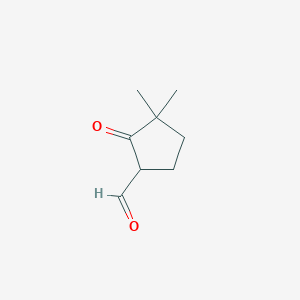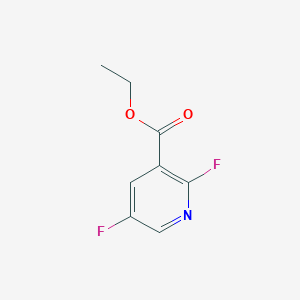
Ethyl 2,5-difluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,5-difluoronicotinate is a fluorinated derivative of nicotinic acid. It is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,5-difluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,5-difluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group in the nicotinate structure can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Substitution: Products vary depending on the substituent introduced.
Reduction: Ethyl 2,5-diaminonicotinate.
Oxidation: 2,5-difluoronicotinic acid.
Applications De Recherche Scientifique
Ethyl 2,5-difluoronicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting nicotinic receptors.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways involving nicotinic acid derivatives.
Mécanisme D'action
The mechanism of action of ethyl 2,5-difluoronicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Comparison
Ethyl 2,5-difluoronicotinate is unique due to the specific positioning of the fluorine atoms on the nicotinate ring, which influences its chemical reactivity and biological activity. Compared to ethyl 2,6-difluoronicotinate, the 2,5-difluoro derivative may exhibit different binding affinities and selectivities towards biological targets. Methyl nicotinate, on the other hand, lacks the fluorine atoms, resulting in distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7F2NO2 |
|---|---|
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
ethyl 2,5-difluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 |
Clé InChI |
OHBLTSBURMJXRF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CC(=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


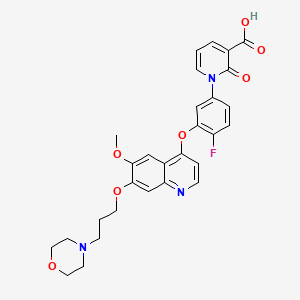


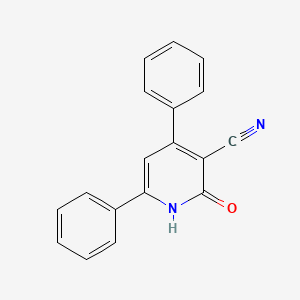

![N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13087926.png)
![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)
